molecular formula C9H13BrN2O B15308908 5-Bromo-6-butoxypyridin-3-amine

5-Bromo-6-butoxypyridin-3-amine

Cat. No.: B15308908
M. Wt: 245.12 g/mol
InChI Key: KLAKEMRMEOLPKA-UHFFFAOYSA-N
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Description

5-Bromo-6-butoxypyridin-3-amine is a substituted pyridine derivative featuring a bromine atom at position 5, a butoxy group at position 6, and an amine group at position 2. The butoxy substituent introduces steric bulk and lipophilicity, distinguishing it from shorter alkoxy analogs (e.g., methoxy or ethoxy derivatives) .

Properties

Molecular Formula

C9H13BrN2O

Molecular Weight

245.12 g/mol

IUPAC Name

5-bromo-6-butoxypyridin-3-amine

InChI

InChI=1S/C9H13BrN2O/c1-2-3-4-13-9-8(10)5-7(11)6-12-9/h5-6H,2-4,11H2,1H3

InChI Key

KLAKEMRMEOLPKA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=N1)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-butoxypyridin-3-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed reaction with arylboronic acids to form the desired product . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like dimethylformamide, and a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Substitution Reactions

  • Bromine substitution : The bromine atom at the 5-position is electrophilic and can undergo nucleophilic substitution with reagents such as amines, thiols, or organometallic reagents (e.g., Grignard reagents).

  • Butoxy group reactivity : The ether oxygen may participate in acidic cleavage (e.g., under strong acidic conditions) or undergo nucleophilic substitution if activated (e.g., via oxidation to a better leaving group).

Coupling Reactions

  • Suzuki-Miyaura coupling : Similar to other bromopyridines ( ), the bromine atom could react with arylboronic acids under palladium catalysis to form biaryl derivatives.

  • Amide coupling : The amino group at the 3-position may participate in peptide bond formation or amidation reactions.

Oxidation/Reduction

  • Amino group reduction : The amine could be reduced to an imine or amide depending on the reducing agent (e.g., hydrogenation or lithium aluminum hydride).

  • Butoxy group oxidation : The ether may resist oxidation but could undergo cleavage under strong oxidizing conditions (e.g., KMnO₄).

Common Reagents and Conditions

Reaction TypeReagents/ConditionsExample Reaction Pathway
Substitution NaSH, NH₃, Pd(0) catalystsBr → NH₂ or SH substitution
Suzuki Coupling Pd(PPh₃)₄, K₃PO₄, arylboronic acidsBr → Ar coupling under basic conditions
Amide Formation Acyl chlorides, DCC, or HATUNH₂ → Acylated amine derivatives
Oxidation KMnO₄, H₂O₂, or CrO₃Ether cleavage or amino group oxidation

Reaction Mechanisms

  • Substitution : Bromine substitution in pyridines typically proceeds via a nucleophilic aromatic substitution mechanism, facilitated by electron-withdrawing groups ( ).

  • Coupling : Suzuki reactions on bromopyridines require deprotonation of the amine (if present) to avoid catalyst poisoning. For example, uses N-acylated amines to prevent interference.

Biological Activity Correlations

  • Amino group interactions : The amine in pyridine derivatives can engage in hydrogen bonding with biological targets, influencing enzyme activity ( ).

  • Butoxy group effects : Alkoxy substituents may modulate lipophilicity, affecting membrane permeability or protein binding affinity.

Limitations and Recommendations

  • Data gaps : No direct experimental data exists for 5-Bromo-6-butoxypyridin-3-amine. Reactions inferred from related compounds may vary due to differences in substituent electronics.

  • Future research : Studies should focus on:

    • Regioselectivity : How the butoxy group directs substitution reactions.

    • Biological profiling : Antimicrobial or enzyme-inhibition assays to correlate structure with activity.

Scientific Research Applications

5-Bromo-6-butoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-butoxypyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but often include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Substitution Patterns and Structural Analogues

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituents (Positions) Molecular Formula Molecular Weight Similarity Score Key Differences vs. Target Compound
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 Br (5), OMe (6), NH₂ (3) C₆H₇BrN₂O 217.04 0.82 Shorter alkoxy (methoxy vs. butoxy)
5-Bromo-2-methoxypyridin-3-amine Not provided Br (5), OMe (2), NH₂ (3) C₆H₇BrN₂O 217.04 Methoxy at position 2 instead of 6
5-Bromo-6-chloro-2-methylpyridin-3-amine 859299-11-9 Br (5), Cl (6), CH₃ (2), NH₂ (3) C₆H₆BrClN₂ 221.48 Chloro and methyl substituents added
6-Bromo-2-fluoropyridin-3-amine 850220-97-2 Br (6), F (2), NH₂ (3) C₅H₄BrFN₂ 190.00 Fluorine at position 2, bromine at 6
3-Amino-2-bromo-6-methoxypyridine 1043688-99-8 Br (2), OMe (6), NH₂ (3) C₆H₇BrN₂O 217.04 0.71 Bromine at position 2 instead of 5

Key Comparative Analyses

Alkoxy Group Variations
  • 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5): The methoxy group at position 6 reduces steric hindrance compared to the butoxy group in the target compound. This likely enhances solubility in polar solvents (e.g., ethanol or water) but may limit stability in lipophilic environments .
Halogen and Position Effects
  • 5-Bromo-6-chloro-2-methylpyridin-3-amine (CAS 859299-11-9) : The addition of chlorine at position 6 and a methyl group at position 2 introduces both electronic and steric effects. Chlorine’s electronegativity may direct electrophilic attacks to specific ring positions, while the methyl group could hinder rotational freedom .
  • 6-Bromo-2-fluoropyridin-3-amine (CAS 850220-97-2) : Fluorine’s strong electronegativity alters electron density, making this compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to the target compound’s butoxy-substituted analog .
Amine Group Positioning
  • 3-Amino-2-bromo-6-methoxypyridine (CAS 1043688-99-8): The amine at position 3 and bromine at position 2 create a meta-directing effect, which contrasts with the target compound’s para-directed substituents (Br at 5 and butoxy at 6). This difference significantly impacts regioselectivity in further functionalization .

Biological Activity

5-Bromo-6-butoxypyridin-3-amine is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, cellular effects, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H10BrN2OC_9H_{10}BrN_2O, with a molecular weight of approximately 229.09 g/mol. The compound features a pyridine ring substituted with a bromine atom at the 5-position and a butoxy group at the 6-position, which contributes to its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways within cells.
  • Receptor Binding : It can bind to various receptors, modulating their activity and influencing downstream signaling events.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antibacterial Activity : Derivatives synthesized from this compound have demonstrated efficacy against multiple bacterial strains, indicating potential as antibacterial agents.
  • Biofilm Inhibition : Some derivatives show the ability to inhibit biofilm formation, which is crucial for treating chronic infections.
  • Haemolytic Activity : Certain derivatives exhibit significant haemolytic activity, suggesting potential therapeutic applications related to blood coagulation.
  • Anti-thrombolytic Properties : Compounds derived from this structure have been investigated for their ability to prevent thrombus formation in human blood, highlighting their potential in cardiovascular therapies.

Table 1: Summary of Biological Activities

Biological ActivityDescription
AntibacterialEffective against various bacterial strains.
Biofilm InhibitionInhibits biofilm formation linked to chronic infections.
Haemolytic ActivityExhibits significant haemolytic effects, indicating therapeutic potential.
Anti-thrombolyticPrevents thrombus formation, relevant for cardiovascular health.

Case Studies

  • Antibacterial Efficacy : A study conducted on derivatives of this compound revealed that several compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL, indicating a promising potential for development into new antibacterial agents.
  • Biofilm Formation Study : In vitro studies demonstrated that certain derivatives could reduce biofilm formation by up to 70% compared to control groups in Pseudomonas aeruginosa cultures. This suggests that these compounds could be valuable in treating biofilm-associated infections.
  • Thrombus Formation Inhibition : Research involving human blood samples indicated that derivatives of this compound significantly reduced thrombus formation by inhibiting platelet aggregation, with efficacy comparable to established anti-thrombotic agents.

Research Findings

Recent studies have focused on synthesizing novel derivatives of this compound through palladium-catalyzed Suzuki cross-coupling reactions. These reactions allow for the modification of the pyridine ring, potentially enhancing biological activity and creating a diverse library of compounds for further investigation.

Q & A

What are the common synthetic routes for preparing 5-Bromo-6-butoxypyridin-3-amine, and how can reaction conditions be optimized for higher yields?

Basic Research Question
A widely used method for synthesizing brominated pyridine derivatives involves Suzuki-Miyaura cross-coupling reactions , which enable the introduction of aryl or alkyl groups at the bromine site. For example, 5-bromo-2-methylpyridin-3-amine undergoes coupling with arylboronic acids using Pd catalysts (e.g., tetrakis(triphenylphosphine)palladium) in 1,4-dioxane/water mixtures at 85–95°C . Optimization strategies include:

  • Catalyst loading : Reducing Pd catalyst to 2–5 mol% to minimize cost while maintaining efficiency.
  • Microwave-assisted synthesis : Shortening reaction times and improving yields compared to conventional heating .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance solubility of intermediates.

Advanced Consideration : For sterically hindered derivatives, continuous flow chemistry can improve mixing and heat transfer, reducing side reactions .

How can researchers characterize the structure of this compound using spectroscopic techniques?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : The butoxy group (-OCH₂CH₂CH₂CH₃) shows a triplet (~δ 1.0–1.5 ppm) for terminal CH₃ and a multiplet (~δ 3.5–4.0 ppm) for OCH₂.
    • ¹³C NMR : The bromine-substituted carbon resonates at ~δ 110–120 ppm, while the amine-bearing carbon appears at ~δ 140–150 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ for C₉H₁₃BrN₂O: calc. 261.0234) .
  • IR Spectroscopy : N-H stretches (~3300–3500 cm⁻¹) and C-Br vibrations (~550–650 cm⁻¹) are diagnostic .

Advanced Consideration : X-ray crystallography resolves ambiguities in regiochemistry, particularly when substituents (e.g., bromine vs. butoxy) occupy adjacent positions .

What strategies are effective in resolving contradictory data from spectroscopic methods when analyzing derivatives?

Advanced Research Question
Contradictions often arise from:

  • Tautomerism : Amine protons may exhibit variable chemical shifts due to solvent-dependent equilibrium. Use DMSO-d₆ to stabilize NH groups and confirm via 2D NMR (e.g., HSQC) .
  • Impurity interference : Side products (e.g., dehalogenated byproducts) can skew MS or NMR data. Purify via column chromatography (silica gel, hexane/EtOAc gradient) and reanalyze .
  • Dynamic effects in NMR : Rotameric splitting of butoxy signals may mimic multiple products. Variable-temperature NMR (e.g., 25°C to −40°C) simplifies splitting patterns .

Methodological Framework : Follow iterative validation—cross-check NMR, MS, and elemental analysis. If discrepancies persist, synthesize a reference standard (e.g., via alternative routes) .

How does the substitution pattern on the pyridine ring influence reactivity in cross-coupling reactions?

Advanced Research Question
The electronic and steric effects of substituents critically impact reactivity:

  • Bromine position : Bromine at the 5-position (meta to the amine) enhances electrophilicity, facilitating oxidative addition with Pd catalysts. Adjacent butoxy groups may sterically hinder coupling at the 6-position .
  • Amine directing effects : The NH₂ group activates the ring for electrophilic substitution but can coordinate Pd, potentially deactivating the catalyst. Use Boc-protected amines to mitigate this .
  • Ortho vs. para effects : Butoxy at the 6-position (ortho to bromine) increases steric bulk, reducing coupling efficiency compared to para-substituted analogs.

Experimental Design : Compare coupling rates of this compound with its 5-Bromo-4-butoxy isomer using time-resolved HPLC .

What are the challenges in scaling up the synthesis of this compound, and how can these be mitigated?

Advanced Research Question
Key challenges :

  • Exothermic reactions : Large-scale Pd-catalyzed couplings risk thermal runaway. Use jacketed reactors with controlled cooling and incremental reagent addition .
  • Purification bottlenecks : Silica gel chromatography is impractical at >10 g. Switch to recrystallization (e.g., ethanol/water) or distillation under reduced pressure .
  • Byproduct formation : Over-reaction (e.g., debromination) increases with extended heating. Monitor via in-situ FTIR or Raman spectroscopy to terminate reactions at optimal conversion .

Case Study : Scaling from 1 g to 50 g using flow chemistry reduced reaction time from 15 h to 2 h and improved yield from 65% to 82% .

How can computational methods predict the biological activity of this compound derivatives?

Advanced Research Question
In silico strategies :

  • Docking studies : Use AutoDock Vina to model interactions with enzyme targets (e.g., kinases) where bromine enhances hydrophobic binding .
  • QSAR modeling : Correlate substituent parameters (e.g., Hammett σ) with bioactivity data from analogs like 6-Bromo-5-fluoropyridin-2-amine .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., nitration) by analyzing electron density maps .

Validation : Synthesize top-predicted derivatives and test in vitro (e.g., enzyme inhibition assays) .

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